molecular formula C14H17BrN2O2 B4875308 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

Cat. No.: B4875308
M. Wt: 325.20 g/mol
InChI Key: JAVQHXUCNYEMKN-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is a chemical compound that features a benzamide core substituted with a bromine atom and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Pyrrolidinone Moiety: The pyrrolidinone ring is synthesized separately, often starting from γ-butyrolactone, which undergoes amination and subsequent cyclization.

    Coupling Reaction: The brominated benzamide is then coupled with the pyrrolidinone derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: Products include hydroxyl derivatives.

    Oxidation: Products include carboxylic acids, ketones, and aldehydes.

Scientific Research Applications

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis:

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
  • 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)ethyl]benzamide
  • 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)methyl]benzamide

Uniqueness

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyrrolidinone ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-12-6-2-1-5-11(12)14(19)16-8-4-10-17-9-3-7-13(17)18/h1-2,5-6H,3-4,7-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVQHXUCNYEMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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